molecular formula C5H3Br2NO B11717726 4,5-Dibromopyridin-2-ol

4,5-Dibromopyridin-2-ol

Cat. No.: B11717726
M. Wt: 252.89 g/mol
InChI Key: ZPOCHJIWJGEYGU-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives as Chemical Building Blocks

Pyridine, a heterocyclic aromatic organic compound with the chemical formula C₅H₅N, is structurally analogous to benzene, with one methine group replaced by a nitrogen atom. globalresearchonline.netwikipedia.org This substitution imparts unique properties, including a distinct dipole moment, basicity, and altered reactivity compared to benzene. numberanalytics.commdpi.com The pyridine ring is a fundamental structural motif found in a vast array of important chemical compounds, including pharmaceuticals, agrochemicals, and vitamins. wikipedia.orgnumberanalytics.com

The versatility of the pyridine core makes its derivatives indispensable building blocks in organic synthesis. bohrium.com They are integral to the development of numerous drugs, such as antihistamines and anticancer agents. globalresearchonline.netnumberanalytics.com In the agrochemical industry, pyridine derivatives are utilized as insecticides, herbicides, and fungicides. numberanalytics.comnetascientific.com Furthermore, their unique electronic properties are harnessed in the creation of functional materials like conducting polymers. numberanalytics.commdpi.com The ability to modify the pyridine ring through various chemical reactions allows for the fine-tuning of molecular properties, making these derivatives highly sought after in medicinal chemistry and materials science. mdpi.comnetascientific.com

Overview of Dihalogentated Pyridinols in Synthetic Methodology

Dihalogenated pyridinols are a subclass of pyridine derivatives that feature two halogen atoms and a hydroxyl group attached to the pyridine ring. These compounds are highly valuable intermediates in synthetic chemistry due to the differential reactivity of the halogen substituents, which allows for selective functionalization. The presence of the hydroxyl group (which exists in tautomeric equilibrium with its corresponding pyridone form) further influences the electronic nature and reactivity of the ring.

The strategic placement of halogen atoms enables a variety of cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net For instance, the synthesis of chiral 2-aryl-6-alkylpyridine alcohols has been achieved in two steps from 2,6-dibromopyridine, involving an initial lithiation and addition to a ketone, followed by a Suzuki cross-coupling reaction. diva-portal.org

A notable transformation in this area is the "halogen dance" (HD) rearrangement, an excellent method for constructing highly substituted pyridines with substitution patterns that are otherwise difficult to obtain. nih.gov This rearrangement, initiated by a halogen-metal exchange, can be used to synthesize dihalogenated pyridinyl compounds with high yields. nih.gov The reactivity and potential for selective substitution make dihalogenated pyridinols versatile platforms for building complex molecular architectures. biosynth.com

Scope and Research Objectives for 4,5-Dibromopyridin-2-ol Studies

While literature specifically detailing the synthesis and application of this compound is limited, the research objectives for this compound can be inferred from studies on structurally analogous scaffolds, particularly 2-chloro-4,5-dibromopyridine. researchgate.net The primary research interest in such 4,5-dihalo-2-substituted pyridines lies in their potential as intermediates for the total synthesis of complex natural products and medicinally relevant molecules. researchgate.net

A key research objective is the exploration of regioselective functionalization. The two bromine atoms at the C4 and C5 positions are electronically and sterically distinct, offering the potential for selective reactions. Studies on 2-chloro-4,5-dibromopyridine have investigated the regioselectivity of halogen–metal exchange reactions to understand and control which halogen is preferentially replaced. researchgate.net This is crucial for the controlled, stepwise introduction of different functional groups.

The overarching goal of such studies is to develop efficient and flexible synthetic routes to valuable target molecules. For example, the 4,5-regioselective functionalization of 2-chloropyridines was identified as a viable strategy for the total synthesis of the natural product (+)-floyocidin B and its analogs, which have shown activity against Mycobacterium tuberculosis. researchgate.net The scope of research on this compound would therefore encompass:

Developing reliable methods for its synthesis.

Investigating the regioselectivity of its C-Br bonds in various chemical transformations, such as metal-catalyzed cross-coupling and halogen-metal exchange reactions.

Utilizing it as a key building block in the synthesis of novel heterocyclic compounds for evaluation in medicinal chemistry and materials science.

Understanding the influence of the 2-ol/2-pyridone tautomerism on the reactivity of the C4 and C5 positions.

Physicochemical Properties

Below is a table of predicted physicochemical properties for a closely related compound, 4,5-Dibromopyridin-2-amine, which can provide an estimation for this compound.

PropertyPredicted ValueUnit
Boiling Point292-294°C
Melting Point120°C
Flash Point128°C
Density2.12g/cm³
Water Solubility3.95e-3g/L
logKow2.34
pKa (Basic)4.02
Data sourced from the CompTox Chemicals Dashboard for 4,5-Dibromopyridin-2-amine. epa.gov

Common Reactions of Dihalogenated Pyridines

Reaction TypeDescription
Suzuki Cross-Coupling Palladium-catalyzed reaction with boronic acids to form C-C bonds. researchgate.netdiva-portal.org
Nucleophilic Substitution The bromine atoms can be replaced by various nucleophiles. evitachem.com
Halogen-Metal Exchange Reaction with organolithium reagents to form a lithiated intermediate for further functionalization. nih.govresearchgate.net
"Halogen Dance" Rearrangement Base-induced intramolecular rearrangement of halogens to form different isomers. nih.gov
Oxidation/Reduction The pyridine ring or substituents can be oxidized or reduced under specific conditions. evitachem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H3Br2NO

Molecular Weight

252.89 g/mol

IUPAC Name

4,5-dibromo-1H-pyridin-2-one

InChI

InChI=1S/C5H3Br2NO/c6-3-1-5(9)8-2-4(3)7/h1-2H,(H,8,9)

InChI Key

ZPOCHJIWJGEYGU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CNC1=O)Br)Br

Origin of Product

United States

Reactivity and Chemical Transformations of 4,5 Dibromopyridin 2 Ol

Nucleophilic Substitution Reactions at Bromine Centers

The bromine atoms attached to the pyridine (B92270) ring in 4,5-Dibromopyridin-2-ol are susceptible to nucleophilic substitution, a class of reactions where a nucleophile replaces a leaving group, in this case, a bromide ion. chemguide.co.uksavemyexams.com The electron-deficient nature of the pyridine ring, enhanced by the inductive effect of the second bromine atom and the ring nitrogen, facilitates the attack of nucleophiles. researchgate.net These reactions are fundamental in modifying the structure of the parent compound, allowing for the introduction of a wide array of functional groups. The reactivity of the two bromine atoms can be influenced by their positions on the ring and the reaction conditions employed.

Reactivity Towards Carbon-Based Nucleophiles

Carbon-based nucleophiles, such as organometallic reagents and cyanides, can displace the bromine atoms to form new carbon-carbon bonds. This is a crucial transformation for elaborating the carbon skeleton of the molecule. For instance, the reaction with cyanide ions can introduce a nitrile group, which is a versatile precursor for amines, carboxylic acids, and other functionalities. savemyexams.com

Table 1: Nucleophilic Substitution with Carbon-Based Nucleophiles

NucleophileReagent ExampleProduct TypeSignificance
CyanideSodium Cyanide (NaCN)Pyridyl NitrilePrecursor to carboxylic acids, amines
OrganocupratesGilman Reagents (R₂CuLi)Alkyl/Aryl PyridineC-C bond formation
EnolatesKetone + Baseβ-Keto PyridineSynthesis of complex organic molecules

Reactivity Towards Heteroatom Nucleophiles

Heteroatom nucleophiles, containing atoms such as oxygen, nitrogen, and sulfur, readily react with this compound to form new carbon-heteroatom bonds. These reactions are pivotal for the synthesis of various derivatives with potential applications in medicinal chemistry and materials science. For example, reaction with alkoxides or phenoxides can yield ether derivatives, while amines can displace the bromine to form aminopyridines. chemguide.co.uksavemyexams.com Thiolates can be used to introduce sulfur-containing moieties.

Table 2: Nucleophilic Substitution with Heteroatom Nucleophiles

NucleophileReagent ExampleProduct TypeSignificance
HydroxideSodium Hydroxide (NaOH)PyridinediolIntroduction of a second hydroxyl group
AlkoxidesSodium Methoxide (NaOCH₃)AlkoxypyridineEther synthesis
AminesAmmonia (NH₃), Primary/Secondary AminesAminopyridineSynthesis of biologically active compounds
ThiolatesSodium Thiophenoxide (NaSPh)ThioetherIntroduction of sulfur functionalities

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. pressbooks.pubmasterorganicchemistry.com In this reaction, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. libretexts.orgmasterorganicchemistry.com For this compound, the pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom and the two bromine atoms. gla.ac.uk However, the hydroxyl group is an activating group and directs incoming electrophiles to the ortho and para positions. The interplay between the deactivating effect of the ring nitrogen and bromines and the activating effect of the hydroxyl group, along with steric hindrance, will determine the regioselectivity of any potential EAS reactions. The first step of the mechanism involves the attack of the electrophile by the pi-electrons of the aromatic ring, forming a carbocation intermediate, which is the slow, rate-determining step. masterorganicchemistry.com The subsequent fast step is the deprotonation to restore aromaticity. masterorganicchemistry.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com

Metal-Catalyzed Cross-Coupling Chemistry

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. orgsyn.org this compound, with its two bromine atoms, is an excellent substrate for such transformations, allowing for the selective formation of new bonds at either the C4 or C5 position.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.orgmdpi.com This reaction is widely used to form carbon-carbon bonds. libretexts.org For this compound, this reaction provides a powerful method to introduce aryl, heteroaryl, or vinyl substituents. The general catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity, especially when considering the differential reactivity of the two bromine atoms. nih.govbeilstein-journals.org

Table 3: Example of Suzuki-Miyaura Coupling

Boronic Acid/EsterCatalyst/LigandBaseSolventProduct Type
Phenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/WaterPhenyl-substituted pyridinol
4-Methoxyphenylboronic AcidPd(dppf)Cl₂Cs₂CO₃Dioxane(4-Methoxyphenyl)-substituted pyridinol
Pyridine-3-boronic acid[Pd(NHC)] complexK₃PO₄Water rsc.orgBipyridinyl derivative

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has largely replaced harsher traditional methods for synthesizing aryl amines. wikipedia.org Similar to the Suzuki coupling, the catalytic cycle involves oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.orglibretexts.org The use of specialized phosphine (B1218219) ligands is often necessary to facilitate the reaction. organic-chemistry.org This methodology allows for the introduction of a wide range of primary and secondary amines onto the this compound core, providing access to a diverse library of N-arylated compounds. orgsyn.orgarkat-usa.org

Table 4: Example of Buchwald-Hartwig Amination

AmineCatalyst/LigandBaseSolventProduct Type
AnilinePd₂(dba)₃ / XantphosNaOt-BuTolueneN-Phenylaminopyridinol
MorpholinePd(OAc)₂ / BINAPK₃PO₄DioxaneMorpholinyl-substituted pyridinol
BenzylaminePdCl₂(dppf)Cs₂CO₃THFN-Benzylaminopyridinol

Other Catalytic Bond-Forming Reactions (e.g., Sonogashira)

The reactivity of the two bromine atoms on the this compound ring in a Sonogashira coupling would be influenced by their electronic environment. Generally, the order of reactivity for aryl halides in Sonogashira couplings is I > Br > Cl. mdpi.com In di-substituted systems, selective coupling can often be achieved by controlling the reaction conditions. For instance, in the case of 1-bromo-4-iodobenzene, Sonogashira coupling can be performed selectively at the iodo-position. mdpi.com For this compound, a similar regioselectivity between the two bromine atoms might be achievable, although this has not been explicitly documented.

Studies on related dihalopyridines provide insights into potential reaction pathways. For example, the Sonogashira coupling of 2,5-dibromopyridine (B19318) has been reported, demonstrating the feasibility of this reaction on a dibrominated pyridine core. researchgate.net Furthermore, regioselective Sonogashira coupling has been successfully performed on 5-bromo-3-iodo-2-aminopyridine, highlighting that differential reactivity of halogens can be exploited. jfda-online.com Given these precedents, it is plausible that this compound could undergo mono- or di-alkynylation via Sonogashira coupling under appropriate catalytic conditions.

Table 1: General Conditions for Sonogashira Coupling of Aryl Halides

ComponentExample Reagents/ConditionsRole in Reaction
Aryl Halide Aryl Iodide, Aryl BromideElectrophilic partner
Alkyne Terminal Alkyne (e.g., Phenylacetylene)Nucleophilic partner
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Primary catalyst for oxidative addition
Copper(I) Co-catalyst CuIFacilitates transmetalation
Base Triethylamine, DiisopropylamineNeutralizes HX by-product
Solvent THF, DMF, TolueneReaction medium

This table presents a generalized overview of components typically used in Sonogashira reactions. mdpi.comnih.govjournalajacr.com

Derivatization Strategies for Analytical and Synthetic Purposes

Formation of O-Derivatives (e.g., Ethers, Esters)

The hydroxyl group of this compound, existing in tautomeric equilibrium with the 2-pyridone form, is a key site for derivatization. The formation of ethers and esters can be used to protect the hydroxyl group, modify the compound's solubility, or introduce new functionalities for further synthetic transformations.

Ether Synthesis: The Williamson ether synthesis is a common method for preparing ethers from alcohols. researchgate.netunito.it This S_N2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. researchgate.netunito.it For this compound, treatment with a suitable base (e.g., sodium hydride) would generate the corresponding pyridin-2-oxide anion. Subsequent reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) would yield the corresponding O-alkylated product, a 2-alkoxy-4,5-dibromopyridine. The choice of a primary alkyl halide is preferable to minimize competing E2 elimination reactions. researchgate.net

Ester Synthesis: Esterification of this compound can be achieved through reaction with a carboxylic acid or its derivatives. A standard procedure involves reacting the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine. nih.gov For example, reacting this compound with acetic anhydride in pyridine would be expected to yield 4,5-dibromopyridin-2-yl acetate (B1210297). nih.gov Alternatively, direct esterification with a carboxylic acid can be performed using an acid catalyst, such as concentrated sulfuric acid, in a process known as Fischer esterification. gcms.czmdpi.com

Table 2: Common Reagents for O-Derivatization

Derivative TypeReagent ClassExample Reagent
Ether Alkyl HalideMethyl iodide (CH₃I)
Benzyl bromide (BnBr)
Ester Acid AnhydrideAcetic anhydride ((CH₃CO)₂O)
Acyl ChlorideBenzoyl chloride (PhCOCl)
Carboxylic AcidAcetic acid (CH₃COOH) with H₂SO₄

This table provides examples of reagents commonly used for the synthesis of ethers and esters from alcohols. researchgate.netnih.govgcms.cz

Chemical Modifications for Chromatographic and Spectroscopic Analysis

For analytical purposes, particularly in gas chromatography (GC) and high-performance liquid chromatography (HPLC), chemical derivatization is often employed to improve the analyte's properties. jfda-online.comjournalajacr.com Derivatization can enhance volatility, improve thermal stability, and introduce a chromophore or fluorophore for more sensitive detection. researchgate.netjournalajacr.com

For GC-MS analysis , the polarity of the hydroxyl group in this compound can lead to poor peak shape and thermal instability. Derivatization is therefore a crucial step. researchgate.netjfda-online.com

Silylation: This is a common technique where an active hydrogen in the hydroxyl group is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. gcms.cznih.gov The resulting TMS ether is more volatile and thermally stable, making it suitable for GC analysis.

Acylation: As mentioned previously, acylation with reagents like acetic anhydride or trifluoroacetic anhydride converts the hydroxyl group into an ester. This also increases volatility and can improve chromatographic performance. mdpi.com

For HPLC analysis , derivatization is often performed to attach a UV-absorbing or fluorescent tag to the molecule, thereby increasing detection sensitivity. nih.govjournalajacr.com

Dansylation: Reagents like dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) react with hydroxyl groups to form highly fluorescent sulfonamide esters, which can be detected at very low concentrations using a fluorescence detector. nih.gov

Benzoylation: Reaction with benzoyl chloride can introduce a benzoyl group, which has a strong UV chromophore, enhancing detectability with a standard UV-Vis detector. journalajacr.com

The choice of derivatization reagent depends on the analytical technique being used and the specific requirements for sensitivity and selectivity. researchgate.netgcms.cz

Chemo- and Regioselectivity in Multi-Functional Transformations

The presence of multiple reactive sites in this compound—the two bromine atoms at C4 and C5, and the pyridinol/pyridone system—raises questions of chemo- and regioselectivity in its reactions.

The pyridinol moiety can exist in tautomeric forms: this compound and 4,5-dibromo-1H-pyridin-2-one. This affects its reactivity, as it can undergo reactions at the oxygen (O-alkylation, O-acylation) or the nitrogen (N-alkylation, N-acylation), depending on the reaction conditions.

The two bromine atoms also present possibilities for selective reactions. The relative reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl. rsc.orgrsc.org While both halogens in 4,5-dibromopyridine are bromine, their electronic environments are slightly different due to their positions relative to the nitrogen and hydroxyl groups, which could potentially be exploited for regioselective transformations.

In related systems, such as 2-bromo-5-iodopyridine, amination has been shown to occur selectively at the more reactive C-I bond. rsc.orgrsc.org For dihalopyridines where the halogens are the same, achieving high regioselectivity can be more challenging and often depends on subtle electronic differences and steric effects, as well as the careful choice of catalyst, ligands, and reaction conditions. beilstein-journals.org For instance, in the Suzuki-Miyaura coupling of 3,5-dibromo-2,4,6-trimethylpyridine, mono- or diarylated products could be obtained by tuning the reaction parameters. beilstein-journals.org Therefore, in multi-functional transformations of this compound, a careful optimization of reaction conditions would be crucial to control the chemo- and regiochemical outcome.

Spectroscopic Characterization Methodologies

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups and characterizing the vibrational modes of a molecule. uci.edu Each bond within a molecule vibrates at a specific frequency, and these frequencies are sensitive to the bond's strength and the mass of the connected atoms. savemyexams.com

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. uci.edu The resulting spectrum is a unique fingerprint of the molecule, with absorption bands corresponding to specific vibrational modes. savemyexams.com For pyridin-2-ol derivatives, characteristic bands for O-H, N-H, C=O, C=C, and C-N stretching and bending vibrations are typically observed. The presence of bromine atoms influences the vibrational frequencies, often causing shifts to lower wavenumbers due to their mass.

Spectra for similar compounds, such as those containing a pyridyl ring, show characteristic ring stretching vibrations in the 1650-1280 cm⁻¹ region. researchgate.net The C-H stretching vibrations in aromatic rings typically appear in the 3113-3075 cm⁻¹ range. researchgate.net

Table 1: General FT-IR Data for Related Pyridine (B92270) Compounds This table presents typical FT-IR absorption ranges for functional groups found in pyridine derivatives, providing a reference for the analysis of 4,5-Dibromopyridin-2-ol.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
O-H (alcohol/phenol)Stretching3200-3600 (broad)
N-H (in pyridone form)Stretching3350-3500
C-H (aromatic)Stretching3000-3100
C=O (in pyridone form)Stretching1640-1690
C=C, C=N (ring)Stretching1400-1650
C-BrStretching500-650

Raman spectroscopy provides complementary information to FT-IR. It involves the inelastic scattering of monochromatic light, usually from a laser. nih.gov The resulting frequency shifts in the scattered light correspond to the vibrational modes of the molecule. While FT-IR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a bond. uci.edu This often makes non-polar bonds and symmetric vibrations more prominent in Raman spectra. For substituted pyridines, the ring breathing mode is a characteristic and often strong band in the Raman spectrum. researchgate.net

The interpretation of the vibrational spectra of this compound involves assigning the observed absorption bands (in FT-IR) and scattered peaks (in Raman) to specific molecular vibrations. This is often aided by computational methods, such as Density Functional Theory (DFT) calculations, which can predict the vibrational frequencies and intensities. researchgate.net

For substituted pyridines, the ring stretching vibrations are typically observed between 1625 and 1280 cm⁻¹. researchgate.net The presence of two bromine atoms on the pyridine ring is expected to influence these modes. The C-H out-of-plane bending vibrations in aromatic rings are also characteristic. researchgate.net The tautomeric equilibrium between the -ol (hydroxy) and -one (oxo) forms of pyridin-2-ols means that vibrational bands for both O-H and C=O groups may be present, with their relative intensities depending on the dominant tautomer in the specific phase (solid, liquid, or gas).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of an organic molecule. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field.

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their electronic environments, and their proximity to other protons. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a proton. chemistrysteps.com Electronegative atoms, like oxygen and bromine, deshield nearby protons, causing their signals to appear at higher chemical shifts (downfield). chemistrysteps.com

In this compound, two distinct proton signals are expected from the pyridine ring. The proton at position 3 and the proton at position 6 will have different chemical shifts due to their different proximities to the hydroxyl/oxo group and the bromine atoms. The tautomeric equilibrium will also influence the chemical shifts, particularly for the proton on the nitrogen atom in the pyridone form. The chemical shift for protons on sp² hybridized carbons, such as those in a pyridine ring, typically appear in the 4-6 ppm range, but this can be significantly shifted by the presence of heteroatoms and substituents. chemistrysteps.com

Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound This table provides estimated chemical shift ranges for the protons in this compound based on typical values for substituted pyridines.

Proton PositionPredicted Chemical Shift (δ, ppm)Influencing Factors
H-36.5 - 7.5Adjacent to C-Br and C-OH/C=O
H-67.0 - 8.0Adjacent to Nitrogen and C-Br
N-H (pyridone form)10.0 - 13.0Broad signal, dependent on solvent and concentration

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Each unique carbon atom in a molecule typically gives a distinct signal. The chemical shifts in ¹³C NMR are also influenced by the electronic environment, with carbons attached to electronegative atoms appearing at higher chemical shifts. libretexts.org

For this compound, five distinct signals are expected in the ¹³C NMR spectrum, corresponding to the five carbon atoms of the pyridine ring. The carbon atom bonded to the oxygen (C-2) will be significantly downfield. The carbons bonded to the bromine atoms (C-4 and C-5) will also be shifted, though the effect of bromine is less pronounced than that of oxygen. The chemical shifts for carbons in aromatic and heteroaromatic rings typically fall within the 100-150 ppm range. bhu.ac.in The carbon of a carbonyl group (in the pyridone form) would appear much further downfield, typically in the 150-180 ppm region. bhu.ac.in

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound This table provides estimated chemical shift ranges for the carbon atoms in this compound based on typical values for substituted pyridines.

Carbon PositionPredicted Chemical Shift (δ, ppm)Influencing Factors
C-2155 - 165Bonded to Oxygen and Nitrogen
C-3110 - 125Adjacent to C-2 and C-4
C-495 - 110Bonded to Bromine
C-5100 - 115Bonded to Bromine
C-6135 - 150Adjacent to Nitrogen

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its chromophore system. msu.edu The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the pyridin-2-one ring. The spectra of substituted pyridines and pyridones typically exhibit intense bands corresponding to π→π* transitions and sometimes weaker bands from n→π* transitions. researchgate.netnih.gov The introduction of substituents like bromine atoms and a hydroxyl/oxo group perturbs the electronic structure of the parent pyridine ring, causing shifts in the absorption maxima (λmax). ysu.am For similar 2-pyridone systems, absorption bands in the UV region are generally assigned to π→π* transitions within the aromatic system. researchgate.net The presence of the carbonyl group in the pyridinone tautomer introduces the possibility of an n→π* transition, which is typically weaker and may be obscured by the more intense π→π* bands. researchgate.netnih.gov

Solvatochromism is the phenomenon where the color of a substance, and thus its UV-Vis absorption spectrum, changes with the polarity of the solvent. nih.gov This effect arises from differential solvation of the ground and excited electronic states of the molecule. sapub.org Studying the solvatochromism of this compound involves recording its UV-Vis spectra in a series of solvents with varying polarities.

In pyridinium (B92312) systems, a phenomenon known as negative solvatochromism is often observed, where an increase in solvent polarity leads to a blue shift (shift to shorter wavelength) of the absorption maximum. nih.gov This occurs when the ground state is more polar than the excited state, causing polar solvents to stabilize the ground state more effectively, thereby increasing the energy gap for the electronic transition. nih.govscispace.com A solvatochromism study would provide valuable insight into the nature of the electronic ground and excited states of this compound and its interactions with solvent molecules.

The following table provides a hypothetical example of data from a solvatochromism study.

SolventDielectric Constant (ε)λmax (nm)
Dichloromethane8.93315
Acetone20.7310
Acetonitrile37.5308
Dimethylformamide (DMF)38.3307
Methanol32.7305

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool capable of measuring mass to a very high degree of accuracy, typically to four or five decimal places. savemyexams.com This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. savemyexams.comchimia.ch For this compound, HRMS would be used to confirm its molecular formula, C₅H₃Br₂NO.

The experimentally determined mass would be compared to the calculated theoretical mass based on the most abundant isotopes of each element. Furthermore, the presence of two bromine atoms in the molecule results in a highly characteristic isotopic pattern in the mass spectrum due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This pattern (a 1:2:1 ratio for M, M+2, and M+4 peaks) serves as a definitive confirmation of the presence of two bromine atoms.

FormulaCalculated Exact MassHypothetical Measured Mass
C₅H₃⁷⁹Br₂NO250.8632250.8635
C₅H₃⁷⁹Br⁸¹BrNO252.8612252.8614
C₅H₃⁸¹Br₂NO254.8591254.8593

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive analytical technique essential for determining the purity of chemical compounds like this compound. lcms.cz This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it ideal for identifying and quantifying impurities in a sample. lcms.czalmacgroup.com

In a typical workflow, a sample of this compound is dissolved in a suitable solvent and injected into an HPLC or UHPLC system. almacgroup.com The components of the sample are separated on a column, often a reversed-phase column such as a C18, before being introduced into the mass spectrometer. The mass spectrometer then ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), allowing for the detection of the target compound as well as any co-eluting impurities. nih.gov

The purity assessment is often performed by integrating the peak areas from the chromatogram. almacgroup.com For instance, the area of the main peak corresponding to this compound is compared to the total area of all detected peaks. High-purity solvents and reagents are crucial for accurate LC-MS analysis to ensure a stable baseline and low background noise, which is critical for detecting low-level impurities. lcms.cz The use of high-resolution mass spectrometry (HRMS) can further enhance purity analysis by providing accurate mass measurements, which helps in the tentative identification of impurities based on their elemental composition. waters.com

A representative, though generalized, set of LC-MS conditions for the analysis of a small molecule like this compound is presented in the table below.

Table 1: Illustrative LC-MS Parameters for Small Molecule Purity Analysis

Parameter Condition
LC System UHPLC
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 1 µL
MS System Quadrupole Time-of-Flight (Q-TOF)
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Range 50-500 m/z

| Capillary Voltage | 3.5 kV |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting product ions. nationalmaglab.org This method involves selecting a specific precursor ion (in this case, the molecular ion of this compound), subjecting it to fragmentation, and then mass analyzing the fragments. nih.govnationalmaglab.org This process provides valuable information about the molecule's connectivity and can confirm its identity.

The fragmentation is typically induced by collision-induced dissociation (CID), where the selected precursor ion is collided with an inert gas like argon or nitrogen in a collision cell. nih.gov The energy of the collision is controlled to produce a characteristic pattern of fragment ions. For this compound (molecular weight ~252.89 g/mol ), the protonated molecule [M+H]⁺ would be selected as the precursor ion in positive ionization mode.

The resulting fragmentation spectrum would show product ions corresponding to the loss of specific functional groups. For example, potential fragmentation pathways could involve the loss of a bromine atom, a hydrobromic acid (HBr) molecule, or cleavage of the pyridine ring. Analyzing these fragments helps to piece together the structure of the original molecule. wikipedia.org Different types of mass spectrometers, such as triple quadrupole (QqQ) or quadrupole time-of-flight (Q-TOF), can be used for MS/MS experiments. nationalmaglab.org

Table 2: Hypothetical MS/MS Fragmentation Data for this compound

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss
253/255/257 ([M+H]⁺) 174/176 Loss of Br
253/255/257 ([M+H]⁺) 172/174 Loss of HBr
253/255/257 ([M+H]⁺) 146/148 Loss of Br + CO
174/176 95 Loss of Br

Note: The presence of two bromine atoms results in a characteristic isotopic pattern for the molecular ion and its fragments.

X-ray Diffraction Studies

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. uol.de By analyzing the positions and intensities of these diffracted spots, the unit cell dimensions and the arrangement of atoms within the cell can be determined. uhu-ciqso.es

Table 3: Representative Crystal Data and Structure Refinement Parameters

Parameter Value (Illustrative)
Compound This compound
Chemical Formula C₅H₃Br₂NO
Formula Weight 252.89 g/mol
Crystal System Orthorhombic
Space Group Pnma
a (Å) 6.1063
b (Å) 6.5442
c (Å) 15.8196
Volume (ų) 632.17
Z (molecules/unit cell) 4
Temperature (K) 90
Radiation Mo Kα (λ = 0.71073 Å)
Final R indices [I > 2σ(I)] R1 ≈ 0.02, wR2 ≈ 0.05

Note: Data for a, b, c, Volume, Z, and R indices are from the entry for 2,5-Dibromopyridine (B19318) and are for illustrative purposes only. nih.govresearchgate.net

Analysis of Intermolecular Interactions in Crystal Lattices

The data obtained from single crystal X-ray diffraction also allows for a detailed analysis of the intermolecular interactions that govern the crystal packing. mdpi.com These non-covalent interactions, such as hydrogen bonds and halogen bonds, are crucial in determining the physical properties of the solid. researchgate.net

For this compound, the presence of the hydroxyl (-OH) group and the pyridine nitrogen atom makes it capable of forming strong hydrogen bonds. The -OH group can act as a hydrogen bond donor, while the oxygen and the nitrogen atom can act as acceptors. These O-H···N or O-H···O hydrogen bonds are expected to be a dominant feature in the crystal packing, likely linking molecules into chains or sheets.

Furthermore, the bromine atoms can participate in halogen bonding (C-Br···X, where X is a halogen or other electronegative atom) or other van der Waals interactions. rsc.org For example, Br···Br interactions have been shown to be significant in influencing the crystal structures of other brominated pyridine derivatives. nih.gov The analysis of these interactions provides insight into the supramolecular assembly of the compound in the solid state. mdpi.com The Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular contacts within the crystal structure. mdpi.com

Table 4: Common Intermolecular Interactions in Halogenated Pyridinols

Interaction Type Donor Acceptor Typical Distance (Å)
Hydrogen Bond O-H N (pyridine) 2.6 - 3.0
Hydrogen Bond O-H O (hydroxyl) 2.7 - 3.1
Halogen Bond C-Br O/N/Br < Sum of van der Waals radii

| π-π Stacking | Pyridine Ring | Pyridine Ring | 3.3 - 3.8 (centroid-centroid) |


Table of Compound Names

Compound Name
This compound
2,5-Dibromopyridine
Acetonitrile
Formic Acid
Argon
Nitrogen

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Structure

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of a molecule's most stable three-dimensional arrangement, known as its equilibrium geometry.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. dergipark.org.tr It is widely employed for geometry optimization, a process that systematically alters the coordinates of atoms to find the arrangement with the lowest possible energy on the potential energy surface. crystalsolutions.eufaccts.de For 4,5-Dibromopyridin-2-ol, this process would involve calculating the forces on each atom and adjusting their positions until a stationary point is reached, which is then confirmed as a minimum by ensuring all vibrational frequencies are real. researchgate.net

The optimization of this compound would likely be performed using a hybrid functional, such as B3LYP, which combines the accuracy of Hartree-Fock theory with the efficiency of density functionals. dergipark.org.tr Such calculations would yield precise bond lengths, bond angles, and dihedral angles, defining the molecule's conformation. The presence of two adjacent bromine atoms is expected to introduce steric strain, potentially causing slight deviations from a perfectly planar pyridine (B92270) ring.

Illustrative Optimized Geometrical Parameters

The following table shows representative data for bond lengths and angles that would be obtained from a DFT geometry optimization.

ParameterTypeIllustrative Value
C2-OBond Length1.35 Å
C4-BrBond Length1.90 Å
C5-BrBond Length1.89 Å
C4-C5Bond Length1.38 Å
N1-C2-C3Bond Angle121.5°
C3-C4-C5Bond Angle119.0°
Br-C4-C5-BrDihedral Angle1.5°

This is an interactive data table. The values are illustrative.

The accuracy of DFT calculations is highly dependent on the "level of theory," which encompasses the choice of both the functional (e.g., B3LYP, PBE0) and the basis set. cornell.edu A basis set is a set of mathematical functions used to build the molecular orbitals. For a molecule containing heavy atoms like bromine, a basis set such as the Pople-style 6-311G(d,p) or the Karlsruhe def2-TZVP is often employed. dergipark.org.trcornell.edu These sets include polarization functions (d,p) that allow for more flexibility in describing the anisotropic charge distribution around atoms, which is crucial for obtaining accurate geometries and electronic properties. researchgate.net The selection always involves a trade-off between computational cost and accuracy; larger, more flexible basis sets provide more precise results but require significantly more computational resources. stackexchange.com

Electronic Structure and Reactivity Descriptors

Beyond molecular geometry, computational methods can calculate various electronic properties that act as descriptors of a molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. chalcogen.ro

The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. nih.govchalcogen.ro For this compound, the electron-withdrawing bromine atoms and the electron-donating hydroxyl group would significantly influence the energies and distributions of these frontier orbitals.

Illustrative Frontier Molecular Orbital Energies

This table presents typical energy values for the frontier orbitals calculated via DFT.

OrbitalIllustrative Energy (eV)
HOMO-6.52
LUMO-1.21
HOMO-LUMO Gap (ΔE) 5.31

This is an interactive data table. The values are illustrative.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. ijasret.com It is calculated by placing a positive point charge at various points on the electron density surface and calculating the potential energy. The MEP is color-coded to show different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov

For this compound, the MEP map would likely show strong negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring, identifying them as primary sites for electrophilic interaction. Positive potential would be expected around the hydrogen atom of the hydroxyl group.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. dergipark.org.tr This method provides a quantitative picture of the Lewis structure and reveals stabilizing interactions arising from electron delocalization. chalcogen.ro

Illustrative NBO Second-Order Perturbation Energies

The table below shows examples of significant donor-acceptor interactions and their stabilization energies (E(2)).

Donor NBO (i)Acceptor NBO (j)Illustrative E(2) (kcal/mol)
LP (1) N1π* (C2-C3)25.4
LP (2) Oπ* (C2-C3)18.9
π (C3-C4)π* (C5-C6)20.1
LP (1) Br(C4)σ* (C3-C4)5.2

This is an interactive data table. The values are illustrative. LP = Lone Pair.

Mulliken Population Analysis for Atomic Charge Distribution

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges in a molecule. arxiv.orgchemrxiv.org This analysis provides insights into the electron distribution and can help in understanding the electrostatic potential and reactivity of the molecule.

While specific Mulliken charge data for this compound is not available in the literature, a theoretical study on the related compound 2,5-dibromopyridine (B19318) offers valuable comparative data. ajrconline.org The calculated Mulliken charges for the atoms in 2,5-dibromopyridine indicate that the nitrogen atom carries a negative charge, as expected from its higher electronegativity, making it a potential site for electrophilic attack. The carbon atoms bonded to the bromine atoms exhibit altered charge distributions due to the electron-withdrawing nature of the halogens. ajrconline.org

For this compound, the presence of a hydroxyl group at the 2-position is expected to significantly influence the charge distribution. The oxygen atom of the hydroxyl group would carry a substantial negative charge, and the hydrogen atom a positive charge, making this group a key site for hydrogen bonding and other intermolecular interactions. The bromine atoms at the 4 and 5-positions would also create regions of interest for nucleophilic and electrophilic interactions.

To illustrate the expected charge distribution, a hypothetical Mulliken population analysis for this compound is presented below, based on the known trends in halogenated and hydroxylated pyridines.

AtomPredicted Mulliken Charge (a.u.)
N1Negative
C2 (bonded to O)Positive
C3Slightly Negative/Positive
C4 (bonded to Br)Positive
C5 (bonded to Br)Positive
C6Slightly Negative/Positive
O (of OH)Negative
H (of OH)Positive
Br (at C4)Slightly Positive/Negative
Br (at C5)Slightly Positive/Negative

This table represents predicted trends and not calculated values.

Global and Local Reactivity Descriptors

For halogenated pyridines, the HOMO-LUMO gap is a critical parameter. A smaller gap generally indicates higher reactivity. dergipark.org.tr The introduction of bromine atoms and a hydroxyl group to the pyridine ring in this compound would modulate these energies. The bromine atoms, being electron-withdrawing, and the hydroxyl group, being electron-donating, will have competing effects on the electron density and orbital energies.

The local reactivity will be governed by the specific atomic sites. The nitrogen atom and the oxygen atom are expected to be primary sites for electrophilic attack, while the carbon atoms, particularly those bonded to the electronegative bromine atoms, could be susceptible to nucleophilic attack. nih.gov

DescriptorPredicted Trend for this compound
HOMO-LUMO Energy Gap (eV)Moderate, indicating a balance between stability and reactivity.
Chemical Hardness (η) (eV)Moderate, reflecting the aromatic stability and substituent effects.
Electrophilicity Index (ω)High, suggesting a propensity to accept electrons.
Most Nucleophilic SiteNitrogen atom (N1), Oxygen atom of the hydroxyl group.
Most Electrophilic SiteCarbon atoms C4 and C5 due to the influence of bromine atoms.

This table represents predicted trends based on the analysis of similar molecules and not specific calculated values for this compound.

Spectroscopic Property Prediction and Validation

Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data for validation of the computational model and structural elucidation.

Theoretical Vibrational Frequencies (FT-IR, Raman)

Theoretical calculations of vibrational frequencies using methods like DFT can provide a detailed assignment of the experimental FT-IR and Raman spectra. A study on 3,5-dibromopyridine (B18299) provides a basis for understanding the vibrational modes of a dibrominated pyridine ring. researchgate.netchemicalbook.com The characteristic vibrational bands for the pyridine ring, C-H stretching and bending, and C-Br stretching modes have been assigned. researchgate.netcore.ac.uk

For this compound, additional vibrational modes corresponding to the O-H and C-O bonds of the hydroxyl group would be present. The O-H stretching vibration is expected to appear as a broad band in the high-frequency region of the FT-IR spectrum. The positions of the C-Br stretching vibrations will be influenced by their substitution pattern on the ring.

Vibrational ModePredicted Wavenumber Range (cm⁻¹) for this compound
O-H Stretching3200 - 3600 (broad)
C-H Stretching3000 - 3100
C=C, C=N Ring Stretching1400 - 1600
C-O Stretching1200 - 1300
C-Br Stretching500 - 700

This table is an illustrative prediction based on data from analogous compounds like 3,5-dibromopyridine and general spectroscopic principles. researchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The prediction of NMR chemical shifts is a powerful tool for structure verification. arxiv.orgnih.gov While specific predicted NMR data for this compound are not available, general trends for brominated and hydroxylated pyridines can be discussed.

The ¹H NMR spectrum would show signals for the remaining ring protons and the hydroxyl proton. The chemical shifts of the ring protons are influenced by the deshielding effects of the bromine atoms and the nitrogen atom, and the shielding/deshielding effect of the hydroxyl group. The hydroxyl proton signal is typically a broad singlet, and its position can be solvent-dependent.

The ¹³C NMR spectrum would provide signals for each of the five carbon atoms in the pyridine ring. The carbons attached to the bromine atoms (C4 and C5) and the oxygen atom (C2) would show significant shifts. Theoretical calculations of ¹³C NMR chemical shifts for 3,5-dibromopyridine have been reported, providing a reference for the effect of bromine substitution on the pyridine ring carbons. researchgate.net

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H (on C3)6.5 - 7.5-
H (on C6)7.0 - 8.0-
H (on OH)Variable (often broad)-
C2-155 - 165
C3-110 - 120
C4-115 - 125
C5-110 - 120
C6-140 - 150

This table provides estimated chemical shift ranges based on data for related structures and general principles of NMR spectroscopy. researchgate.netchemicalbook.com

UV-Vis Absorption Spectra Simulations (TD-DFT)

Time-dependent DFT (TD-DFT) is a common method for simulating UV-Vis absorption spectra by calculating the electronic transition energies and oscillator strengths. researchgate.netrespectprogram.org The UV-Vis spectrum of pyridine and its derivatives is characterized by π-π* and n-π* transitions. The substitution pattern on the pyridine ring significantly affects the position and intensity of these absorption bands.

For this compound, the presence of bromine atoms and a hydroxyl group would cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyridine. The hydroxyl group, being an auxochrome, is expected to enhance the intensity of the absorption bands. TD-DFT calculations on similar substituted pyridines can provide a good estimation of the expected λmax values. sci-hub.sesci-hub.se

Transition TypePredicted λmax Range (nm) for this compound
π-π270 - 300
n-π300 - 340

This table presents a hypothetical prediction based on general trends observed in substituted pyridines.

Reaction Mechanism Studies

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface, identifying transition states, and calculating activation energies. For halogenated pyridines, several types of reactions are of interest, including nucleophilic aromatic substitution (SNAr), electrophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. chemrxiv.orgnih.gov

The reactivity of this compound in these reactions would be dictated by the electronic effects of the substituents. The electron-deficient nature of the pyridine ring, enhanced by the two bromine atoms, would make it susceptible to nucleophilic attack. nih.gov The positions ortho and para to the nitrogen atom (C2, C4, C6) are generally activated for SNAr. However, the presence of the hydroxyl group at C2 and bromine at C4 complicates this picture.

Computational studies on the halogenation of pyridines have shown that the reaction pathways can be complex, sometimes involving intermediates like Zincke imines. nih.govnsf.gov Theoretical investigations into the Suzuki coupling reaction of dibromopyridines have also been conducted to predict the regioselectivity of the reaction. ajrconline.org For this compound, computational modeling could predict which of the two bromine atoms is more likely to participate in cross-coupling reactions, based on factors like bond dissociation energies and the stability of the intermediates.

Advanced Computational Methods

Beyond reaction pathways, computational chemistry can predict a wide range of molecular properties. For this compound, advanced methods can be used to determine its potential for use in materials science and to understand its thermodynamic stability.

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. frontiersin.org Organic molecules featuring electron-donating groups (D) and electron-accepting groups (A) connected by a π-conjugated system can exhibit significant NLO responses. nih.gov The structure of this compound, with the electron-donating hydroxyl (-OH) group and the electron-withdrawing bromine atoms on the pyridine π-system, suggests potential NLO activity.

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. nih.govscielo.org.pe Key parameters calculated include the electric dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β), which is the primary measure of second-order NLO activity. mdpi.com A large value of β indicates a strong NLO response. Calculations are often performed using functionals like B3LYP or CAM-B3LYP with an appropriate basis set. researchgate.net The calculated values can guide the experimental synthesis of promising NLO materials. frontiersin.orgnih.gov

Table 3: Hypothetical Calculated NLO Properties of this compound This table is a hypothetical representation based on typical data from NLO property calculations.

PropertyCalculated ValueUnits
Dipole Moment (μ)3.5Debye
Mean Polarizability (⟨α⟩)150.2a.u.
First Hyperpolarizability (β_total)250.5 x 10⁻³⁰esu

Theoretical calculations can provide reliable estimates of key thermodynamic properties, such as the standard enthalpy of formation (ΔHf°), standard entropy (S°), and heat capacity (Cp). mdpi.com These parameters are vital for predicting the spontaneity and energy changes of chemical reactions under various conditions. ub.edu

Table 4: Illustrative Temperature Dependence of Calculated Thermodynamic Parameters for this compound This table is a hypothetical representation based on general principles of thermodynamic calculations. researchgate.netresearchgate.net

Temperature (K)Heat Capacity (C_p) (J/mol·K)Entropy (S) (J/mol·K)Enthalpy Change (H-H₀) (kJ/mol)
298.15145.3340.825.1
400175.6385.241.2
500200.1425.560.0
600220.5462.381.0
700235.8495.9103.8

Applications As a Synthetic Building Block and Reagent

Precursor in Heterocyclic Compound Synthesis

No specific studies were identified that utilize 4,5-Dibromopyridin-2-ol as a direct precursor for the synthesis of more complex heterocyclic structures.

Synthesis of Pyridine-Fused Systems

There is no available literature detailing the application of this compound in the synthesis of pyridine-fused systems. General methodologies for creating fused pyridine (B92270) rings typically involve different starting materials and synthetic strategies. benthamscience.comnih.govias.ac.in

Derivatization to More Complex Pyridine Architectures

Specific examples or methodologies for the derivatization of this compound to create more intricate pyridine architectures could not be found in the searched scientific databases.

Role in Coordination Chemistry as a Ligand

The role of this compound as a ligand in coordination chemistry is not documented in the available literature. While the coordination chemistry of halogen-substituted 2-hydroxypyridines is an area of study, research specifically involving the 4,5-dibromo isomer has not been published. figshare.comtandfonline.comtandfonline.com

Design and Synthesis of Metal Complexes with this compound Ligands

No reports on the design or successful synthesis of metal complexes incorporating this compound as a ligand were found.

Studies on Ligand-Metal Coordination Modes and Geometries

Consequently, without synthesized complexes, there are no studies available on the coordination modes or geometries between this compound and metal centers.

Intermediate for Functional Material Development

The application of this compound as an intermediate for the development of functional materials is not described in the current body of scientific literature. Research into functional materials derived from pyridines typically employs other, more extensively studied derivatives. nih.govmdpi.com

Polymer Synthesis Applications

There is limited direct evidence of this compound being utilized as a monomer in polymer synthesis. However, the broader class of dihalogenated pyridines is recognized for its potential in forming polymers. Polyfunctional pyridines are valuable precursors in the synthesis of polymers and liquid crystals. heteroletters.org For instance, related compounds such as 3,5-Dibromo-2-hydroxypyridine are noted as key building blocks for developing novel polymers and coatings. chemimpex.com The presence of two bromine atoms on the pyridine ring of this compound theoretically allows it to act as a monomer in polycondensation or cross-coupling polymerization reactions, such as Suzuki or Stille couplings, which are common methods for creating conjugated polymers.

These reactions would involve the sequential substitution of the bromine atoms to link monomeric units together. The 2-ol (or its tautomeric pyridone form) functional group could further be used to modify the polymer backbone or to influence the polymer's final properties, such as solubility, thermal stability, or its ability to coordinate with metals. Research into cyanopyridine-based π-conjugative polymers demonstrates how the pyridine scaffold is used to create materials for applications like polymer light-emitting diodes (PLEDs). rsc.org While these examples use different pyridine derivatives, they illustrate the general strategies by which a molecule like this compound could potentially be incorporated into novel polymer chains.

Catalysis and Organocatalysis Research

The direct application of this compound as a catalyst or in organocatalysis has not been prominently featured in research literature. Generally, pyridine derivatives are well-known for their role in catalysis. For example, 4-Dimethylaminopyridine (DMAP) is a widely used nucleophilic catalyst in a vast array of organic reactions. researchgate.net Other pyridine-based structures serve as ligands for transition metals, forming complexes that catalyze reactions such as polymerization or cross-coupling. mdpi.com

For this compound to be used in catalysis, it would likely be as a precursor to a more complex ligand. The bromine atoms could be substituted via cross-coupling reactions to introduce phosphine (B1218219), amine, or other coordinating groups. The pyridine nitrogen and the hydroxyl group could also act as coordination sites for a metal center. The specific substitution pattern of this compound would influence the steric and electronic properties of any resulting metal complex, thereby affecting its catalytic activity and selectivity. While pyrazole-based ligands have been used to create copper(II) complexes for oxidation catalysis, similar applications for this compound remain a theoretical possibility pending further research. mdpi.com

Research and Development in New Chemical Entities

The value of a chemical compound in the development of new chemical entities (NCEs) is often measured by its versatility as a synthetic intermediate and its ability to contribute to the structural diversity of compound collections for screening purposes.

Exploration of Novel Synthetic Pathways

This compound serves as a potential starting point for the synthesis of more complex, polysubstituted pyridine derivatives. The differential reactivity of the bromine atoms and the hydroxyl group can be exploited to create novel molecular scaffolds. Halogenated pyridines are of great interest from a synthetic standpoint because they can undergo various transformations, including metal-halogen exchange, nucleophilic substitutions, and palladium-catalyzed oxidative additions, which allow for the introduction of a wide array of functional groups. heteroletters.org

Synthetic strategies could involve:

Selective Cross-Coupling: Sequentially replacing the bromine at the 4- or 5-position with different aryl, alkyl, or other groups using reactions like the Suzuki or Buchwald-Hartwig couplings. This approach has been used with other dibromopyridines to create complex diaryl-substituted molecules. nih.govresearchgate.net

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine ring can facilitate the substitution of the bromine atoms by strong nucleophiles. This is a common pathway for functionalizing halogenated heterocycles. mdpi.com

Functionalization of the Hydroxyl Group: The -OH group can be alkylated, acylated, or otherwise modified to introduce different functionalities, which can alter the molecule's physical and biological properties.

These pathways allow chemists to use this compound as a scaffold to build molecules with precise three-dimensional arrangements of functional groups, which is crucial for applications in medicinal chemistry and materials science.

Contribution to Chemical Libraries and Compound Diversity

Chemical libraries are collections of molecules used in high-throughput screening to identify hits for drug discovery and other biological research. The structural diversity of these libraries is critical for increasing the probability of finding novel active compounds. curiaglobal.com Pyridine and its derivatives are considered "privileged scaffolds" in medicinal chemistry because they are present in a large number of FDA-approved drugs and biologically active molecules. nih.gov

The inclusion of building blocks like this compound can significantly enhance the diversity of a chemical library. By systematically reacting the two bromine atoms and the hydroxyl group with a variety of reagents, a large number of distinct analogues can be generated from a single core structure. This approach, often termed "scaffold-based" or "target-focused" library design, is an efficient strategy for exploring the chemical space around a particular molecular framework. nih.gov

The resulting library of substituted 2-hydroxypyridines would possess a range of physicochemical properties (e.g., polarity, shape, hydrogen bonding capability) that could be valuable for screening against various biological targets, such as protein kinases or G-protein coupled receptors. While specific libraries based on this compound are not detailed in the literature, the general principles of combinatorial chemistry and library design strongly support its potential utility in this area. curiaglobal.com

Conclusion and Future Research Directions

Summary of Current Research Status

Currently, dedicated research on 4,5-Dibromopyridin-2-ol is sparse in publicly available literature. Its existence is noted primarily in chemical supplier catalogs and databases, often alongside its various isomers like 3,5-dibromopyridin-2-ol and 2,5-dibromopyridin-4-ol. nih.govbldpharm.comchemical-suppliers.eu Much of the existing research focuses on related structures, such as the use of 2-chloro-4,5-dibromopyridine as a starting material for total synthesis, which underscores the synthetic value of the 4,5-dihalopyridine scaffold. researchgate.net The chemical properties and reactivity of analogous compounds, like 5-bromopyridin-2-ol and other dibrominated pyridinols, have been investigated, suggesting that the bromine atoms are susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions. ambeed.com The tautomeric equilibrium between the pyridin-2-ol and pyridin-2-one forms is a key characteristic of this family of compounds, influencing their reactivity. nih.gov However, a comprehensive investigation into the specific physical, chemical, and biological properties of the 4,5-dibromo isomer is yet to be performed. This lack of focused research represents a significant knowledge gap and highlights the compound as an area ripe for discovery.

Unexplored Synthetic Avenues

The synthesis of this compound itself is not well-documented, presenting an immediate opportunity for methodological development. Drawing inspiration from the synthesis of related compounds, several synthetic routes could be explored.

Direct Bromination: Stepwise electrophilic bromination of 2-hydroxypyridine (B17775) (or 2-pyridone) could be investigated. Controlling the regioselectivity to achieve the 4,5-disubstituted product over other isomers would be the primary challenge, likely requiring careful optimization of reagents (e.g., N-bromosuccinimide vs. Br₂) and reaction conditions.

Functionalization of Pre-brominated Pyridines: A plausible route could involve the synthesis of 2,4,5-tribromopyridine (B189628) followed by selective nucleophilic substitution of the bromine atom at the C2 position with a hydroxyl group.

Rearrangement and Cyclization Strategies: The Bohlmann–Rahtz pyridine (B92270) synthesis, which involves the condensation of enamines with ethynyl (B1212043) ketones, could be adapted to create the substituted pyridone core. beilstein-journals.org Furthermore, ring-opening transformations of more complex heterocyclic systems could provide novel pathways to functionalized pyridones. mdpi.com

A summary of potential synthetic strategies is presented in Table 1.

Table 1: Potential Synthetic Routes to this compound

Synthetic StrategyPrecursor(s)Key Transformation(s)Potential Advantages
Direct Bromination 2-HydroxypyridineElectrophilic Aromatic SubstitutionAtom-economical, potentially few steps
From Tribromopyridine 2,4,5-TribromopyridineNucleophilic Aromatic SubstitutionPotentially high regioselectivity
Cyclization Routes Acyclic precursorsBohlmann-Rahtz or similar cyclizationsConstruction of the core ring with desired substitution
Halogen-Metal Exchange 2-Chloro-4,5-dibromopyridineLithiation followed by oxidationRegioselective functionalization researchgate.net

Potential for Advanced Material and Catalyst Design

The bifunctional nature of this compound, with two reactive bromine atoms and a nucleophilic/coordinating hydroxyl/amide group, makes it an attractive scaffold for creating novel materials and catalysts.

Ligand Synthesis: The two bromine atoms are ideal handles for sequential or dual cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). chemicalbook.com This could be used to synthesize complex pincer-type or bidentate ligands. The pyridinone oxygen and nitrogen atoms could then coordinate with metal centers, creating catalysts for a range of organic transformations. The development of chiral DMAP derivatives from substituted chloropyridines showcases the potential of this class of compounds in asymmetric catalysis. bham.ac.uk

Functional Polymers and Materials: Brominated aromatic compounds are known precursors to fire-retardant materials and functional polymers. this compound could be polymerized through cross-coupling reactions to create novel conjugated polymers with interesting electronic and photophysical properties. The hydrogen-bonding capability of the pyridinone moiety could be exploited to create self-assembling supramolecular structures or liquid crystals.

Organocatalysis: The pyridinone structure itself is a motif found in some organocatalysts. The electronic properties of the ring can be tuned by leveraging the electron-withdrawing nature of the bromine atoms, potentially leading to new catalysts for reactions like acyl-transfer.

Integration with Flow Chemistry and Automated Synthesis

Modern synthetic technologies like flow chemistry and automated synthesis platforms offer powerful tools to explore the chemistry of this compound safely and efficiently. scripps.edu

Flow Chemistry: The synthesis of heterocyclic compounds, including pyridines, has been successfully demonstrated in continuous flow reactors. beilstein-journals.orgcam.ac.uk This technology allows for precise control over reaction parameters, rapid optimization, and the safe handling of hazardous intermediates and reagents that may be required for the synthesis of halopyridines. cam.ac.ukbeilstein-journals.org The generation and in-situ trapping of highly reactive organometallic intermediates, which could be involved in the functionalization of this compound, is a key advantage of flow systems. beilstein-journals.org

Automated Synthesis: Automated platforms can be used to rapidly generate libraries of derivatives from a common scaffold. nih.govnih.gov An automated system could take this compound as a starting material and perform a matrix of cross-coupling reactions with various boronic acids or amines to quickly synthesize and screen a large number of novel compounds for applications in medicinal chemistry or materials science. scripps.edunih.gov This high-throughput approach would accelerate the discovery of new functions for this under-explored molecule.

Synergistic Experimental and Computational Research Outlook

A combined experimental and computational approach would be the most effective strategy to unlock the potential of this compound.

Computational Prediction: Density Functional Theory (DFT) and other computational methods can be used to predict a wide range of properties before undertaking extensive lab work. researchgate.net These include spectroscopic signatures (NMR, IR), molecular geometry, and electronic properties like the molecular electrostatic potential (MEP) and HOMO-LUMO energies. researchgate.net Such studies can provide insight into the compound's reactivity, tautomeric equilibrium, and potential for intermolecular interactions. researchgate.netacs.org

Mechanism Elucidation: Computational modeling can help elucidate the mechanisms of potential synthetic reactions, guiding the choice of reagents and conditions to favor the desired 4,5-isomer. nih.gov It can also be used to predict the binding affinity of its derivatives to biological targets or the coordination properties of derived ligands.

Guided Experimentation: The insights gained from computational studies would allow for more targeted and efficient experimental work. For example, predicted spectroscopic data can aid in the characterization of newly synthesized compounds, while predicted reactivity can guide the design of novel transformations and applications, creating a powerful feedback loop between theoretical prediction and experimental validation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing 4,5-Dibromopyridin-2-ol, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with pyridin-2-ol derivatives. Bromination at the 4- and 5-positions can be achieved using brominating agents like NBS\text{NBS} (N-bromosuccinimide) or Br2\text{Br}_2 in a controlled acidic medium (e.g., H2SO4\text{H}_2\text{SO}_4) to prevent over-bromination .
  • Step 2 : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 2.2 equiv. Br2\text{Br}_2) and temperature (0–25°C) to balance selectivity and yield .
  • Step 3 : Isolate the product via vacuum filtration and purify by recrystallization from ethanol/water mixtures. Typical yields range from 60–75% .

Q. How can researchers address purification challenges specific to this compound?

  • Methodology :

  • Recrystallization : Use a DMF-EtOH\text{DMF-EtOH} (1:1) mixture to remove unreacted starting materials and byproducts .
  • Chromatography : For higher purity (>98%), employ silica gel column chromatography with CH2Cl2/MeOH\text{CH}_2\text{Cl}_2/\text{MeOH} gradients. Confirm purity via HPLC (RT=4.55.2min\text{RT} = 4.5–5.2 \, \text{min}) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • 1H NMR^1\text{H NMR} : Look for aromatic protons at δ7.88.2ppm\delta 7.8–8.2 \, \text{ppm} and hydroxyl protons at δ10.211.0ppm\delta 10.2–11.0 \, \text{ppm} .
  • Mass Spectrometry : ESI-MS should show [M+H]+[\text{M+H}]^+ at m/z=252.9(Br2)m/z = 252.9 \, (\text{Br}^2) .
  • Elemental Analysis : Confirm C5H3Br2NO\text{C}_5\text{H}_3\text{Br}_2\text{NO} composition with ≤0.3% deviation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodology :

  • Empirical Validation : Cross-validate 1H NMR^1\text{H NMR}, 13C NMR^{13}\text{C NMR}, and IR data against computational models (e.g., DFT calculations) .
  • Batch Comparison : Analyze multiple synthesis batches to distinguish intrinsic spectral variability from experimental error .
  • Case Example : A 2021 study found discrepancies in hydroxyl peak shifts due to solvent polarity; DMSO-d6_6 vs. CDCl3_3 resolved the issue .

Q. What strategies ensure reproducibility in biological activity assays involving this compound?

  • Methodology :

  • Dose-Response Curves : Use standardized IC50_{50} protocols with triplicate measurements. For cytotoxicity, employ MTT assays on HepG2 cells (24–48 h incubation) .
  • Positive Controls : Include known inhibitors (e.g., fibroblast growth factor receptor inhibitors) to calibrate activity thresholds .

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to predict binding affinities to targets (e.g., kinase domains). Prioritize derivatives with ΔG ≤ −8.0 kcal/mol .
  • QSAR Analysis : Correlate substituent electronegativity (e.g., Br vs. Cl) with activity trends. A 2022 study showed Br enhances hydrophobic interactions by 15% .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Guidelines :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving bromine .
  • Reproductive Toxicity : Class 1B hazard—avoid exposure for pregnant researchers. Implement air monitoring (<0.1 ppm Br2_2) .
  • Spill Management : Neutralize bromine residues with 10% sodium thiosulfate before disposal .

Data Validation and Reproducibility

Q. How should researchers validate contradictory data in multi-step syntheses of this compound?

  • Methodology :

  • Peer Review : Share raw data (NMR, HPLC) via open-access platforms to enable cross-lab verification .
  • Control Experiments : Replicate key steps (e.g., bromination) under identical conditions to isolate variables .

Applications in Drug Development

Q. What preclinical models are suitable for evaluating this compound’s therapeutic potential?

  • Methodology :

  • In Vivo Models : Use xenograft mice for antitumor activity (e.g., 20 mg/kg dosing, 3-week cycles) .
  • Pharmacokinetics : Assess oral bioavailability via LC-MS plasma analysis (t1/2t_{1/2}, CmaxC_{\text{max}}) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.